Ularitide

Descripción general

Descripción

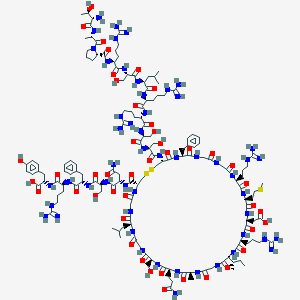

Ularitide is a chemically synthesized form of urodilatin, a human natriuretic peptide. Urodilatin is produced by the differential processing of pro-atrial natriuretic peptide in distal renal tubule cells. This compound is a 32-amino acid peptide that plays a significant role in regulating blood pressure and the excretion of water and sodium from the kidneys .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of ularitide involves the synthesis of specific amino acid sequences. One method includes the use of protective amino acid fragments such as Boc-Thr(tBu)-Ala-Pro-Arg(Pbf)-Ser(tBu)-Leu-Arg(Pbf)-Ser(tBu) . The peptide sequence of this compound contains two cysteine residues, which are crucial for its biological activity .

Industrial Production Methods

Industrial production of this compound involves optimizing column separation conditions to achieve high purity. This process includes the use of specific chromatographic techniques to purify the peptide .

Análisis De Reacciones Químicas

Types of Reactions

Ularitide undergoes various chemical reactions, including:

Oxidation: Involves the formation of disulfide bonds between cysteine residues.

Reduction: Can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: Involves the replacement of specific amino acids to study structure-activity relationships.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to maintain peptide stability.

Major Products Formed

The major products formed from these reactions include the oxidized form of this compound with disulfide bonds and the reduced form without disulfide bonds.

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Ularitide functions through the natriuretic peptide receptor/particulate guanylate cyclase/cyclic guanosine monophosphate (cGMP) pathway. Its primary effects include:

- Vasodilation : Reduces systemic vascular resistance.

- Diuresis and Natriuresis : Promotes sodium and water excretion, aiding in fluid overload conditions common in heart failure.

- Inhibition of the Renin-Angiotensin System : Helps in reducing blood pressure and alleviating cardiac stress.

Acute Decompensated Heart Failure (ADHF)

The primary application of this compound is in the treatment of ADHF. Several clinical trials have evaluated its efficacy and safety:

- TRUE-AHF Trial : This pivotal Phase III trial involved 2,157 patients with ADHF, comparing continuous intravenous infusion of this compound (15 ng/kg/min) to placebo over 48 hours. Despite favorable physiological effects such as decreased systolic blood pressure and NT-proBNP levels, the trial concluded that this compound did not significantly improve cardiovascular outcomes or reduce mortality compared to placebo .

| Outcome Measure | This compound Group (%) | Placebo Group (%) | p-value |

|---|---|---|---|

| Cardiovascular Mortality | 21.7 | 21.0 | 0.75 |

| Composite Clinical Outcome | 48.6 | 47.5 | >0.05 |

| Reduction in NT-proBNP | Significant | - | <0.001 |

- Phase II Studies : Earlier studies indicated that this compound effectively reduced pulmonary capillary wedge pressure and improved symptoms like dyspnea without adversely affecting renal function .

Safety Profile

While this compound demonstrated beneficial hemodynamic effects, it was associated with a higher incidence of systemic hypotension compared to placebo . This necessitates careful monitoring during administration.

Observational Studies

In observational settings, this compound has been noted for its rapid action in alleviating symptoms of heart failure. For instance, patients receiving this compound reported significant symptom relief within hours of administration, showcasing its potential as a rapid-acting agent for acute episodes .

Comparative Effectiveness Research

Comparative studies have highlighted that while other agents like nesiritide have been used for similar indications, this compound's unique mechanism offers distinct advantages in specific patient populations, particularly those with renal impairment where traditional diuretics may pose risks .

Summary of Findings

This compound has shown promise as a treatment option for ADHF through its vasodilatory and diuretic properties; however, recent large-scale trials indicate limitations in its ability to improve long-term clinical outcomes or reduce mortality rates compared to standard care approaches . Ongoing research continues to explore its applications in various heart failure subtypes and potential combination therapies.

Mecanismo De Acción

Ularitide belongs to the family of natriuretic peptides and stimulates the intracellular guanylyl cyclase as the intracellular domain of the natriuretic peptide receptor A (NPR-A). This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). Activation of cGMP-dependent protein kinase inhibits sodium reabsorption via an amiloride-sensitive channel and results in smooth muscle relaxation through a decrease in intracellular calcium concentration .

Comparación Con Compuestos Similares

Similar Compounds

Serelaxin: A pharmaceutical analog of relaxin, which regulates hemodynamic function by increasing arterial compliance, reducing total peripheral resistance, and enhancing renal blood flow.

TRV027: Another vasodilator with potential therapeutic benefits in acute heart failure.

Uniqueness of Ularitide

This compound is unique due to its specific amino acid sequence and its ability to mimic the physiological effects of urodilatin, a naturally occurring human natriuretic peptide. Its distinct mechanism of action through the NPR-A receptor and its beneficial effects in clinical studies make it a promising therapeutic agent for heart failure .

Actividad Biológica

Ularitide, a synthetic form of the human natriuretic peptide urodilatin, has emerged as a promising therapeutic agent in the management of acute decompensated heart failure (ADHF). This compound primarily exerts its biological effects through the activation of natriuretic peptide receptors, leading to vasodilation, diuresis, and natriuresis. This article delves into the pharmacological mechanisms, clinical efficacy, and safety profile of this compound based on diverse research findings.

This compound operates through the natriuretic peptide receptor-A (NPR-A) pathway, which is crucial for cardiovascular homeostasis. Upon binding to NPR-A, this compound activates particulate guanylate cyclase, resulting in increased levels of cyclic guanosine monophosphate (cGMP). This cascade leads to several physiological effects:

- Vasodilation : this compound promotes relaxation of vascular smooth muscle, reducing systemic vascular resistance and lowering cardiac filling pressures.

- Diuresis and Natriuresis : It enhances renal sodium excretion and urine output, which is beneficial in managing fluid overload in heart failure patients .

Phase I and II Trials

Initial studies demonstrated that this compound significantly improved hemodynamic parameters without adversely affecting renal function. In a Phase II trial involving 221 patients with decompensated heart failure, various doses of this compound were administered via continuous infusion. Results indicated:

- A significant reduction in pulmonary capillary wedge pressure (PCWP) across all doses (p < 0.05).

- Improvement in dyspnea scores, suggesting symptomatic relief for patients .

TRUE-AHF Trial

The pivotal TRUE-AHF trial assessed the efficacy and safety of this compound in a larger cohort (n=2157) compared to placebo. Key findings included:

- No significant difference in cardiovascular mortality between the this compound group (21.7%) and placebo (21.0%) over a median follow-up of 15 months (p = 0.75).

- This compound led to notable reductions in NT-proBNP levels, indicating improved cardiac function.

- Increased hemoglobin levels were observed in the this compound group (p < 0.001), alongside a rise in serum creatinine levels (p = 0.005), suggesting potential renal effects that warrant further investigation .

Comparative Efficacy

A meta-analysis encompassing multiple studies indicated that this compound has superior effects on key hemodynamic parameters compared to other treatments:

| Parameter | This compound Effect Size | Other Treatments Effect Size | p-value |

|---|---|---|---|

| Pulmonary Artery Wedge Pressure | -0.979 | -0.501 | < 0.0001 |

| Right Atrial Pressure | -0.797 | -0.304 | 0.0274 |

These findings underscore the potential of this compound in achieving more significant hemodynamic improvements than existing therapies .

Safety Profile

While this compound demonstrates favorable physiological effects, its safety profile has also been scrutinized. The most common adverse events reported include dose-dependent hypotension and transient decreases in blood pressure without long-term renal impairment . Continuous monitoring during administration is essential to manage these risks effectively.

Propiedades

IUPAC Name |

2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-hydroxybutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCCYQIEZNQWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H234N52O44S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3505.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115966-23-9 | |

| Record name | Urodilatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.